
Diethoxybis(pentane-2,4-dionato-O,O')titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxybis(pentane-2,4-dionato-O,O’)titanium is an organotitanium compound with the molecular formula C14H24O6Ti. It is known for its unique chemical properties and applications in various fields, including organic synthesis and materials science .
Preparation Methods
Diethoxybis(pentane-2,4-dionato-O,O’)titanium is typically synthesized through the reaction of titanium tetraisopropoxide with acetylacetone in the presence of ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified through recrystallization .
Chemical Reactions Analysis
Diethoxybis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can undergo ligand exchange reactions with other β-diketones or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethoxybis(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of titanium-based materials, such as thin films and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of diethoxybis(pentane-2,4-dionato-O,O’)titanium involves the coordination of the titanium center with the oxygen atoms of the pentane-2,4-dionato ligands. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethoxybis(pentane-2,4-dionato-O,O’)titanium can be compared with other similar compounds, such as:
Bis(pentane-2,4-dionato-O,O’)bis(propan-2-olato)titanium: This compound has similar coordination properties but different solubility and reactivity.
Titanium tetraisopropoxide: This compound is a common precursor for titanium-based materials but lacks the specific coordination environment provided by the pentane-2,4-dionato ligands.
The uniqueness of diethoxybis(pentane-2,4-dionato-O,O’)titanium lies in its ability to stabilize titanium in a specific oxidation state and its versatility in various chemical reactions and applications .
Properties
CAS No. |
16902-40-2 |
|---|---|
Molecular Formula |
C14H24O6Ti |
Molecular Weight |
336.20 g/mol |
IUPAC Name |
ethanolate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.2C2H5O.Ti/c2*1-4(6)3-5(2)7;2*1-2-3;/h2*3,6H,1-2H3;2*2H2,1H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
InChI Key |
NQRMJWMYVKGTFM-VGKOASNMSA-L |
Isomeric SMILES |
CC[O-].CC[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
Canonical SMILES |
CC[O-].CC[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
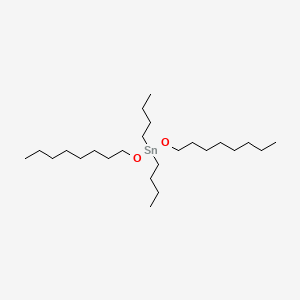
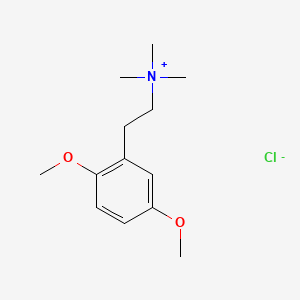
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)


![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
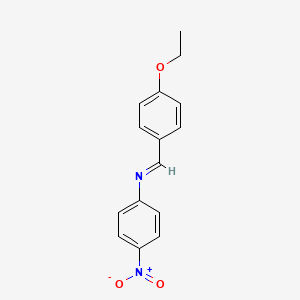
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
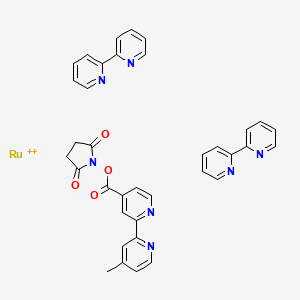
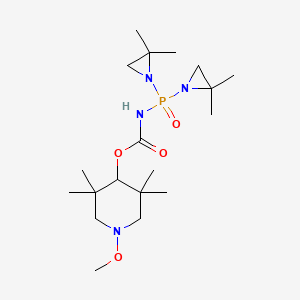

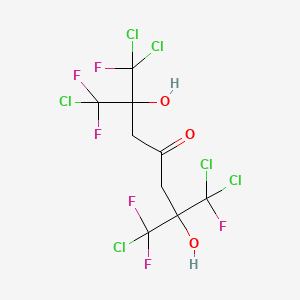
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)
